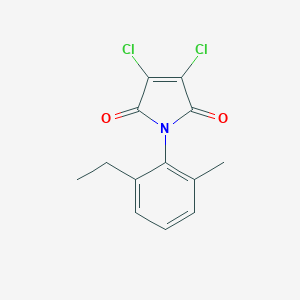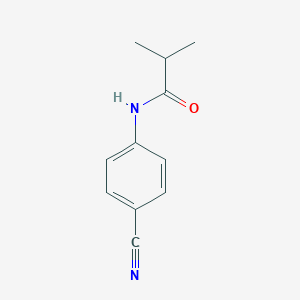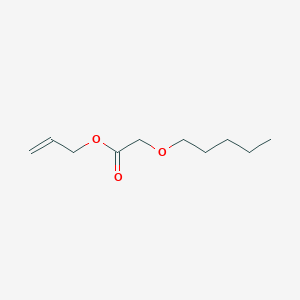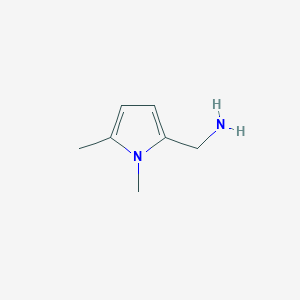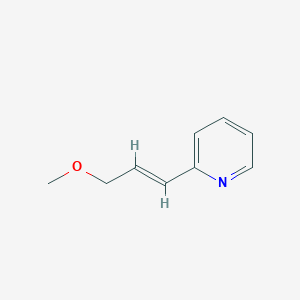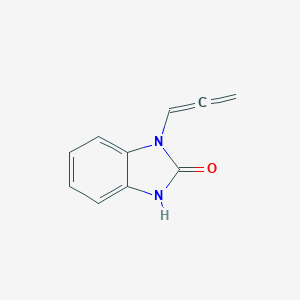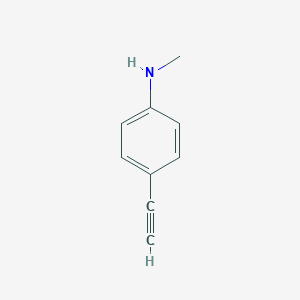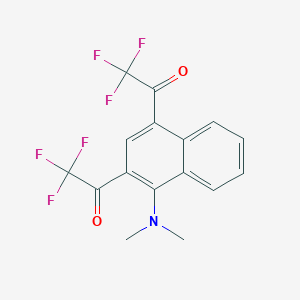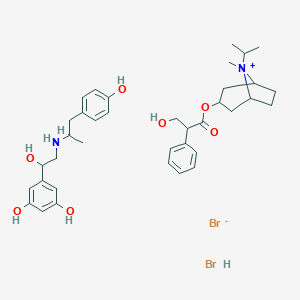
Bronchodual
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bronchodual is a combination of two bronchodilators, namely ipratropium bromide and fenoterol hydrobromide. It is used to treat bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma. Bronchodual has been widely used in clinical practice due to its potent bronchodilator effect, long duration of action, and low incidence of side effects.
Mecanismo De Acción
The two components of Bronchodual, ipratropium bromide and fenoterol hydrobromide, act through different mechanisms to produce a synergistic bronchodilator effect. Ipratropium bromide is an anticholinergic drug that blocks the action of acetylcholine on muscarinic receptors in the airways, leading to relaxation of smooth muscle and bronchodilation. Fenoterol hydrobromide, on the other hand, is a beta-2 adrenergic agonist that stimulates the beta-2 receptors in the airways, leading to relaxation of smooth muscle and bronchodilation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Bronchodual are well-documented. The drug acts on the airway smooth muscle cells to relax them, leading to increased airflow and improved lung function. It also reduces the production of mucus in the airways, which can help to alleviate symptoms such as coughing and wheezing. Additionally, Bronchodual has been shown to reduce the inflammation in the airways, which is a key factor in the development and progression of respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bronchodual has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the physiology and pharmacology of the respiratory system. Additionally, its potent bronchodilator effect and long duration of action make it useful for studying the effects of bronchodilation on lung function and respiratory symptoms.
However, there are also some limitations to the use of Bronchodual in lab experiments. For example, the drug may not be suitable for use in certain animal models of respiratory disease, as the effects of the drug may vary depending on the species and strain of the animal. Additionally, the drug may interact with other drugs or experimental conditions, which could complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on Bronchodual. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of interest is the exploration of new therapeutic applications for Bronchodual, such as in the treatment of other respiratory conditions or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms of action of Bronchodual and its effects on the respiratory system.
Métodos De Síntesis
The synthesis of Bronchodual involves the reaction of ipratropium bromide and fenoterol hydrobromide. Ipratropium bromide is synthesized by reacting atropine with isopropyl bromide, while fenoterol hydrobromide is synthesized by reacting 3,5-dihydroxybenzyl alcohol with 3-bromo-1-chloropropane. The two compounds are then mixed in a specific ratio to obtain Bronchodual.
Aplicaciones Científicas De Investigación
Bronchodual has been extensively researched in the field of respiratory medicine. It has been shown to be effective in the treatment of Bronchodual and asthma, improving lung function and reducing the frequency and severity of exacerbations. Bronchodual has also been studied in the context of exercise-induced bronchoconstriction and bronchospasm associated with other respiratory conditions.
Propiedades
Número CAS |
115112-73-7 |
|---|---|
Nombre del producto |
Bronchodual |
Fórmula molecular |
C37H52Br2N2O7 |
Peso molecular |
796.6 g/mol |
Nombre IUPAC |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |
InChI |
InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |
Clave InChI |
WYOWAXDWPIYPNZ-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
Sinónimos |
Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



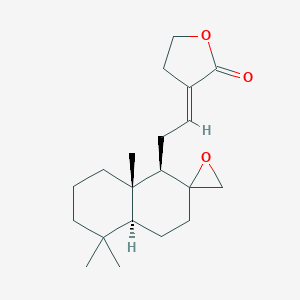
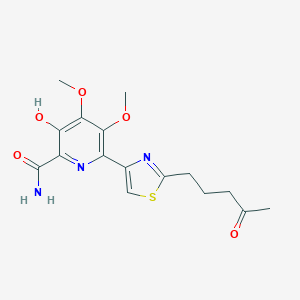
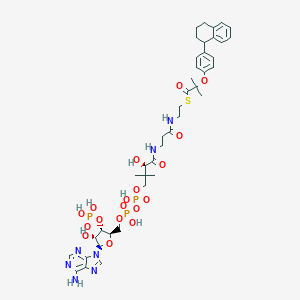
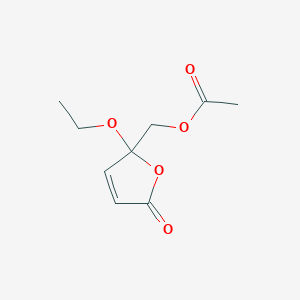
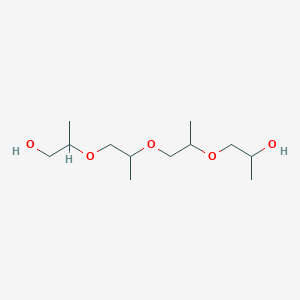
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
